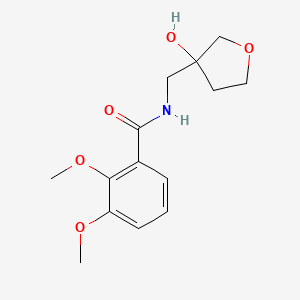![molecular formula C15H12BrFOS B2432272 3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone CAS No. 882749-15-7](/img/structure/B2432272.png)
3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone (3-BFPP) is an organosulfur compound with a wide range of applications in scientific research. It is a versatile compound, which is used as a building block for the synthesis of other compounds, and as a tool in scientific research for studying the structure and function of biological molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis process of compounds related to 3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone involves various chemical reactions and conditions. For instance, the synthesis of related compounds often includes Grignard reactions and oxidation processes, leading to high yields under specific conditions such as controlled temperature and the use of catalysts (Qiao Lin-lin, 2009).
Application in Photodynamic Therapy
- Certain derivatives of this compound, like sulfanyl porphyrazines, have been synthesized and characterized for use in photodynamic therapy (PDT). These compounds have shown potential in treating cancers, and their efficacy can be enhanced when incorporated into specific delivery systems like cationic liposomes (Jaroslaw Piskorz et al., 2017).
Crystal Structure and Analysis
- The crystal structure and properties of compounds structurally related to this compound have been extensively studied. For example, X-ray crystallography has been employed to analyze their molecular structure, revealing details like dihedral angles and the nature of intermolecular interactions, which is crucial for understanding their chemical behavior and potential applications (Z. Atioğlu et al., 2019).
Potential in Antidepressant Activity
- Some compounds synthesized from similar bromophenyl and fluorophenyl structures have been tested for their antidepressant activities. The synthesis process often involves amination and cyclization, with the resulting compounds showing promising results in preliminary tests for antidepressant efficacy (Tao Yuan, 2012).
Potential in Antileukotrienic Drug Development
- Derivatives of this compound have been synthesized as potential antileukotrienic agents. These compounds, synthesized under specific conditions using heterogeneous catalysts, have been evaluated for their antiplatelet and in vitro cytotoxicity, showing potential as drug candidates in this domain (J. Jampílek et al., 2004).
Cytotoxicity Studies
- Some derivatives have been tested for their cytotoxicity against various cell lines. These studies are crucial in evaluating the potential of these compounds as cytotoxic agents for possible applications in cancer treatment or other medical conditions (M. Gul et al., 2009).
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFOS/c16-12-3-7-14(8-4-12)19-10-9-15(18)11-1-5-13(17)6-2-11/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMBSYMFUKBBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2432189.png)

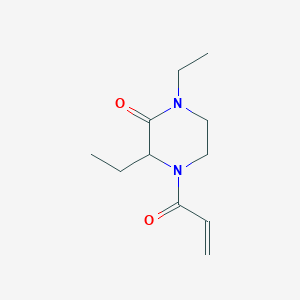
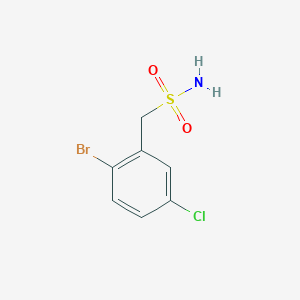
![N-(1-cyanocyclopentyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2432196.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2432197.png)
![N-(2,6-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2432200.png)
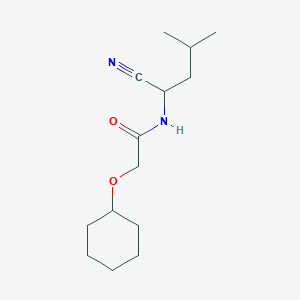
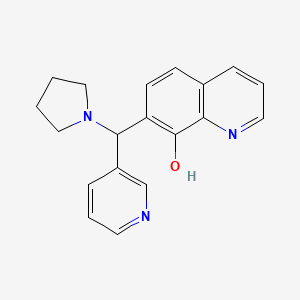
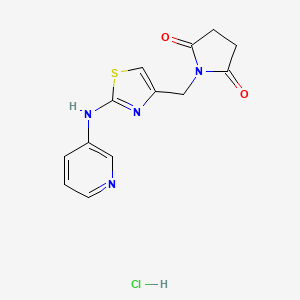
![2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid](/img/structure/B2432207.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2432209.png)
![N-[6-(Difluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2432210.png)
